molecular formula C9H16O2 B2543290 4-Propoxycyclohexanone CAS No. 158836-67-0

4-Propoxycyclohexanone

Cat. No.: B2543290
CAS No.: 158836-67-0
M. Wt: 156.225
InChI Key: XHLFNRDYLLAEEV-UHFFFAOYSA-N
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Description

4-Propoxycyclohexanone is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexanone, where a propoxy group is attached to the fourth carbon of the cyclohexanone ring

Scientific Research Applications

4-Propoxycyclohexanone has several applications in scientific research:

Safety and Hazards

The safety data sheet for cyclohexanone, a similar compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxycyclohexanone can be synthesized through several methods. One common method involves the reaction of 8-propoxy-1,4-dioxaspiro[4.5]decane with hydrochloric acid in tetrahydrofuran at room temperature. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield this compound as a colorless oil .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Propoxycyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile involved. The propoxy group can also influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

4-Propoxycyclohexanone can be compared with other similar compounds such as:

    Cyclohexanone: Lacks the propoxy group, making it less reactive in certain substitution reactions.

    4-Methoxycyclohexanone: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.

    4-Ethoxycyclohexanone:

Properties

IUPAC Name

4-propoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-11-9-5-3-8(10)4-6-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLFNRDYLLAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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